molecular formula C25H17BrO4 B14958440 3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14958440
M. Wt: 461.3 g/mol
InChI Key: WGRKIKVMGHKBHN-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a substituted furochromenone derivative. Its core structure consists of a fused furan-chromenone system (psoralen scaffold) with three key substituents:

  • 3-position: A 4-bromophenyl group (BrPh), introducing bulk and electrophilic character.
  • 5-position: A 4-methoxyphenyl group (OMePh), contributing electron-donating effects.
  • 9-position: A methyl group (Me), enhancing steric stability.

Its structural features influence physicochemical properties such as lipophilicity (predicted XLogP3 ≈ 5.8) and molecular weight (~437.3 g/mol), critical for drug-likeness .

Properties

Molecular Formula

C25H17BrO4

Molecular Weight

461.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H17BrO4/c1-14-24-21(22(13-29-24)16-3-7-17(26)8-4-16)11-20-19(12-23(27)30-25(14)20)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3

InChI Key

WGRKIKVMGHKBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Br)C(=CC(=O)O2)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-bromophenyl and 4-methoxyphenyl derivatives.

    Introduction of the bromophenyl and methoxyphenyl groups: This step involves the use of bromination and methoxylation reactions under controlled conditions.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting signaling pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Biological Activity
Target Compound 3-BrPh, 5-OMePh, 9-Me C₂₄H₁₇BrO₄ 437.3 ~5.8 Under investigation
3-(4-Biphenylyl)-9-methyl-5-phenyl analog 3-Biphenyl, 5-Ph, 9-Me C₂₉H₂₀O₃ 416.5 6.2 Not reported
3-(4-MePh)-5-(4-OMePh)-9-Me analog 3-MePh, 5-OMePh, 9-Me C₂₄H₂₀O₄ 396.4 5.8 N/A (chemical properties only)
3-ClPh-5-Ph-9-Me analog 3-ClPh, 5-Ph, 9-Me C₂₄H₁₅ClO₃ 386.8 5.1 Not reported
Psoralen-oxathiazolone derivative 3-oxathiazolone, 5-unsubstituted C₁₁H₅NO₃S 231.2 1.9 High β5i immunoproteasome inhibition
Key Observations:
  • Electrophilic vs. Electron-Donating Groups: The target’s 3-BrPh group may enhance electrophilic reactivity compared to biphenyl (neutral) or oxathiazolone (electrophilic warhead) substituents. However, oxathiazolone derivatives exhibit stronger immunoproteasome inhibition, suggesting warhead specificity is critical for activity .
  • Steric Effects : The 9-Me group may reduce rotational freedom, enhancing metabolic stability relative to unsubstituted psoralens .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : At 437.3 g/mol, the target exceeds Lipinski’s rule of five (MW < 500), though this is common for natural product-derived therapeutics.

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